

Application Notes and Protocols: Synthesis of Butyl 4-Nitrobenzoate

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Compound of Interest

Compound Name: Butyl 4-nitrobenzoate

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This document provides detailed protocols for the synthesis of **Butyl 4-nitrobenzoate** from 4-nitrobenzoic acid, a common reaction in organic and medicinal chemistry. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed esterification process.

Introduction

Butyl 4-nitrobenzoate is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The esterification of 4-nitrobenzoic acid with n-butanol is a straightforward and efficient method for its preparation. This process, known as Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.^{[1][2][3]} The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed.^{[1][2]}

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of **Butyl 4-nitrobenzoate**.

Parameter	Value	Reference
Reactant: 4-Nitrobenzoic Acid	167 g (1 mol)	[4]
Reactant: n-Butanol	73.3 g (0.99 mol)	[4]
Catalyst: Concentrated Sulfuric Acid	1.9 g	[4]
Reaction Temperature	120 ± 1 °C	[4]
Reaction Time	12 hours	[4]
Product Yield	99.1%	[4]
Product Purity (HPLC)	99.26%	[4]
Melting Point	35-39 °C	[5]
Boiling Point	160 °C / 8 mmHg	[5]
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[4][6]
Molecular Weight	223.23 g/mol	[4]

Experimental Protocol: Fischer Esterification of 4-Nitrobenzoic Acid

This protocol details the steps for the synthesis, workup, and purification of **Butyl 4-nitrobenzoate**.

Materials:

- 4-Nitrobenzoic acid
- n-Butanol
- Concentrated sulfuric acid (H₂SO₄)
- Sodium carbonate (Na₂CO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]

- Ethyl acetate (for extraction)[1][2]
- Deionized water
- Brine (saturated NaCl solution)[1]

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Filtration apparatus

Procedure:

- Reaction Setup:
 - To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoic acid and n-butanol.
 - While stirring, slowly add concentrated sulfuric acid to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.[1]
- Reflux:
 - Attach a reflux condenser to the flask and heat the mixture to 120°C using a heating mantle.[4]

- Maintain the reflux with continuous stirring for 12 hours to ensure the reaction goes to completion.^[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).^[1]
- Workup and Neutralization:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully neutralize the mixture by adding a saturated sodium carbonate solution until the pH is approximately 7.5.^[4] Be cautious as CO₂ gas will be evolved.
- Extraction:
 - Transfer the neutralized mixture to a separatory funnel.
 - Add ethyl acetate to extract the organic layer containing the **butyl 4-nitrobenzoate**.
 - Wash the organic layer sequentially with deionized water and then with brine to remove any remaining acid and water.^[1]
- Drying and Solvent Evaporation:
 - Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.^[1]
 - Filter the drying agent.
 - Remove the solvent (ethyl acetate) using a rotary evaporator to obtain the crude product.^[1]
- Purification:
 - The crude **butyl 4-nitrobenzoate** can be further purified by recrystallization from a suitable solvent such as ethanol or methanol/water to yield a pure crystalline solid.^[1]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **Butyl 4-nitrobenzoate**.

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